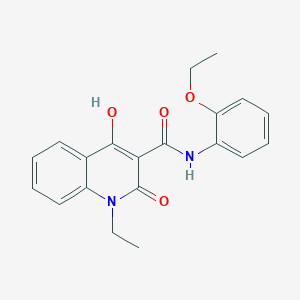

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with an ethyl group at position 1 and an ethoxyphenyl carboxamide moiety at position 2. This compound belongs to a class of molecules extensively studied for their analgesic and anti-inflammatory properties .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-22-15-11-7-5-9-13(15)18(23)17(20(22)25)19(24)21-14-10-6-8-12-16(14)26-4-2/h5-12,23H,3-4H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMMONAKFNKIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-ethoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalysts can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

Industry: The compound can be used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their modifications:

Pharmacological Activity

- Analgesic Efficacy : The 3-pyridylmethyl analog () demonstrated 75.3% efficacy in reducing acetic acid-induced writhing in mice at 20 mg/kg, surpassing traditional NSAIDs in preclinical models. The ethoxyphenyl variant likely shares this scaffold’s mechanism but may exhibit altered potency due to its R-group’s hydrophobicity and electronic effects .

- Anti-inflammatory Targets : Derivatives with methoxy or chloro substituents (e.g., ) show dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin and leukotriene synthesis .

Structure-Activity Relationships (SAR)

- Quinoline Core Planarity: The 4-hydroxy-2-oxo-1,2-dihydroquinoline core is critical for binding to analgesic targets. Planarity between N(2), carboxide, and carboxy groups is conserved (±0.02 Å) across analogs, ensuring target engagement .

- R-group Effects: Electron-Donating Groups (e.g., ethoxy): Enhance metabolic stability and solubility compared to electron-withdrawing groups (e.g., chloro) . Bulkier Substituents (e.g., trifluoromethyl): Improve selectivity for immunomodulatory targets but may reduce blood-brain barrier penetration .

Toxicity and Pharmacokinetics

- Chlorinated analogs () exhibit moderate hepatic clearance in preclinical models, while methoxy derivatives () demonstrate improved half-lives due to reduced CYP450 metabolism .

Biological Activity

N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a hydroxy group, an ethoxyphenyl substituent, and a carboxamide functional group, which are crucial for its biological activity.

Biological Activity Overview

Quinoline derivatives, including N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, have been studied for various biological activities such as:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.

- Antiviral Activity : Potential in inhibiting viral replication.

- Anticancer Properties : Inducing apoptosis in cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of quinoline derivatives. For instance, compounds similar to N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(2-Ethoxyphenyl)-1-Ethyl... | K. pneumoniae | 8 µg/mL |

Note: MIC values indicate the lowest concentration that inhibits bacterial growth.

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored in various studies. For example, certain modifications to the quinoline structure have led to enhanced activity against viral strains such as HIV and H5N1 influenza virus. The electron-withdrawing properties of substituents have been shown to positively influence antiviral efficacy.

Case Study: Antiviral Screening

In a study assessing the antiviral activity of related compounds, it was found that derivatives with specific substitutions exhibited up to 91% inhibition of viral growth with minimal cytotoxicity at concentrations below 100 µM .

Anticancer Properties

The anticancer properties of quinoline derivatives stem from their ability to induce apoptosis in tumor cells. Research indicates that N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can trigger cell cycle arrest and apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 ± 2 | Apoptosis via caspase activation |

| MCF7 | 15 ± 3 | G2/M phase arrest |

| Panc-1 | 12 ± 1 | Induction of pro-apoptotic markers |

IC50 values represent the concentration needed to inhibit cell growth by 50%.

Q & A

Basic: What are the key steps and challenges in synthesizing N-(2-ethoxyphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

The synthesis typically involves a multi-step pathway starting with quinoline precursors. Critical steps include:

- Quinoline core modification : Introduction of the ethyl and hydroxy groups via nucleophilic substitution or condensation reactions under reflux conditions, often requiring polar aprotic solvents like DMF or DMSO .

- Carboxamide formation : Coupling the quinoline intermediate with 2-ethoxyphenylamine using activating agents (e.g., EDCI, HOBt) to ensure regioselectivity .

- Oxo-group stabilization : Controlled oxidation of the dihydroquinoline moiety using mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation .

Challenges include optimizing reaction yields (often <50% in initial steps) and minimizing by-products like 4-hydroxy-1,2-dihydroquinolin-2-one impurities, which require rigorous purification via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound validated in academic research?

Structural validation relies on:

- X-ray crystallography : For definitive 3D conformation analysis, using programs like SHELXL for refinement .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl group at N1, hydroxy at C4) and hydrogen bonding .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 322.4 for C₁₉H₂₀N₂O₄) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group) .

Advanced: How can researchers optimize reaction conditions to improve reproducibility?

Methodological strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in carboxamide coupling .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve yields in aryl amination steps .

- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to avoid decomposition .

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, pH, stoichiometry) to identify robust conditions .

Advanced: What experimental designs are recommended for studying its biological activity?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀ determination) against targets like kinases or proteases, using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

- Binding studies :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors .

- Molecular docking : Predicts interaction modes with biological targets (e.g., ATP-binding pockets) using software like AutoDock .

Advanced: How should researchers address contradictory data in biological activity studies?

Contradictions may arise from:

- Impurity interference : HPLC-MS identifies by-products (e.g., de-ethylated analogs) that may skew activity .

- Structural analogs : Compare activity of derivatives (e.g., chloro- vs. ethoxy-substituted phenyl groups) to isolate pharmacophoric features .

- Assay variability : Replicate experiments across multiple cell lines or enzymatic isoforms to confirm specificity .

Advanced: What computational methods support SAR (Structure-Activity Relationship) studies?

- QSAR modeling : Uses descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .

- DFT calculations : Predicts electron density maps to rationalize reactivity at the oxo and hydroxy groups .

- Molecular dynamics : Simulates ligand-receptor binding stability over time (e.g., RMSD analysis) .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms?

The compound’s 4-hydroxy-2-oxo moiety may exhibit keto-enol tautomerism. X-ray diffraction:

- Confirms the dominant tautomer (e.g., keto form in solid state) via bond-length analysis (C=O vs. C–OH) .

- SHELXL refinement resolves disorder in electron density maps, especially for flexible ethoxyphenyl groups .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Flow chemistry : Continuous processing improves heat/mass transfer in exothermic steps (e.g., amide coupling) .

- Quality-by-Design (QbD) : Defines critical quality attributes (CQAs) for intermediates to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.